(S)-1-Aminobutan-2-ol hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H12ClNO |
|---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
(2S)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
UBCLDPPFFXVCKL-WCCKRBBISA-N |
Isomeric SMILES |
CC[C@@H](CN)O.Cl |
Canonical SMILES |
CCC(CN)O.Cl |
Origin of Product |
United States |
Chelation and Secondary Interactions:the Ability of the Amino and Hydroxyl Groups to Chelate to a Metal Center is Fundamental to the Function of S 1 Aminobutan 2 Ol As a Chiral Ligand. the Formation of a Stable Five Membered Chelate Ring with a Metal Atom Helps to Create a Well Defined and Rigid Catalytic Species. Additionally, Non Covalent Interactions, Such As Hydrogen Bonding or π π Stacking, Between the Ligand and the Substrate Can Play a Crucial Role in Stabilizing the Desired Transition State and Enhancing Stereoselectivity. the Strategic Placement of Functional Groups That Can Participate in These Secondary Interactions is a Key Consideration in Ligand Design.
By systematically applying these principles, chemists can rationally design and synthesize new generations of chiral ligands and auxiliaries derived from (S)-1-aminobutan-2-ol with improved performance for a wide range of asymmetric transformations.
Applications As Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Chiral Ligands for Transition Metal-Catalyzed Reactions
The strategic placement of the amino and hydroxyl groups in (S)-1-aminobutan-2-ol allows for the synthesis of a diverse array of chiral ligands, such as Schiff bases and oxazolines. These ligands coordinate to transition metal centers, creating a chiral environment that effectively induces asymmetry in the products of catalytic reactions.
Copper-Catalyzed Asymmetric Transformations
Ligands derived from (S)-1-aminobutan-2-ol have been successfully employed in copper-catalyzed asymmetric reactions, including the Henry (nitroaldol) reaction. Chiral Schiff base ligands, synthesized from the condensation of an amino alcohol and a suitable aldehyde, in combination with copper(II) salts, form effective catalysts for the enantioselective addition of nitromethane (B149229) to aldehydes.
In one study, novel thiolated amino alcohols were synthesized and evaluated as chiral ligands for the copper-catalyzed nitro-aldol reaction. While N-(2-alkylthio)benzyl substituted ligands provided modest enantioselectivities, those with N-2-thienylmethyl substituents on the amino alcohol backbone demonstrated improved performance, achieving up to 75% enantiomeric excess (ee). A range of aromatic aldehydes were found to be suitable substrates, yielding the corresponding nitro-aldol products with moderate to good enantioselectivities (69–88% ee) researchgate.net.
Another important class of ligands derived from amino alcohols are bis(oxazoline) ligands. These C2-symmetric ligands have proven to be highly effective in a variety of copper-catalyzed asymmetric transformations, such as the Diels-Alder reaction nih.gov. The stereogenic centers on the oxazoline (B21484) rings, originating from the chiral amino alcohol, effectively control the facial selectivity of the approaching substrate.
| Ligand Type | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Thiolated amino alcohol | Henry Reaction | Aromatic aldehydes | up to 88% | researchgate.net |
| Bis(oxazoline) | Diels-Alder Reaction | α'-arylsulfonyl enones | good to high | nih.gov |
Ruthenium-Catalyzed Asymmetric Hydrogenation and C-H Functionalization
Ruthenium complexes bearing chiral ligands are powerful catalysts for asymmetric hydrogenation and, more recently, for C-H functionalization reactions. Chiral 1,2-amino alcohols are valuable precursors for the synthesis of ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, leading to the formation of enantioenriched secondary alcohols researchgate.net. The development of oxo-tethered ruthenium(II) amido complexes has provided bifunctional catalysts that are highly effective for both asymmetric transfer hydrogenation and H2 hydrogenation of various ketonic substrates under neutral conditions, affording chiral alcohols with high enantioselectivity nih.gov.
While direct C-H functionalization using ruthenium catalysts with ligands derived from (S)-1-aminobutan-2-ol is an area of ongoing research, the general principle of using chiral auxiliaries to direct C-H activation is well-established. For instance, ruthenium(II)-catalyzed C-H allenylation of aryl carboxylic acids with propargylic acetates has been reported, and the use of optically active propargylic acetates can lead to axially chiral allenoic acids with high enantiomeric excess nih.gov. Similarly, late-stage C-H activation and arylation of N-aryl triazoles and tetrazoles have been achieved using cost-efficient ruthenium catalysts nih.gov.
Rhodium-Catalyzed Asymmetric Reactions
Rhodium catalysts are widely used in a variety of asymmetric transformations, including conjugate additions and hydrogenations. The performance of these catalysts is highly dependent on the nature of the chiral ligand. Ligands derived from amino acids and amino alcohols have been investigated for rhodium-catalyzed asymmetric transfer hydrogenation of ketones, with some systems demonstrating the ability to produce secondary alcohols with up to 93% ee nih.gov.
In the realm of C-C bond formation, ligand-controlled rhodium-catalyzed site-selective asymmetric 1,4- or 1,2-addition of arylboronic acids to α,β-unsaturated cyclic N-sulfonyl ketimines has been developed. By selecting the appropriate chiral olefin ligand, it is possible to control the regioselectivity of the reaction, leading to either the α,α-disubstituted chiral allylic amines or the enantioenriched 1,4-adducts nih.gov. The development of biocatalytic processes, such as the use of engineered transaminases, has also provided an alternative to rhodium-catalyzed asymmetric hydrogenation for the synthesis of certain chiral amines, as exemplified in the manufacturing of sitagliptin (B1680988) nih.gov.
Titanium Complexes in Asymmetric Hydroamination
Titanium complexes bearing chiral amino alcohol-derived ligands have been investigated as catalysts for asymmetric intramolecular hydroamination of aminoallenes. These reactions provide access to chiral nitrogen-containing heterocycles. In early studies, ligands prepared from natural or unnatural amino acids were used to generate chiral titanium amide-alkoxide complexes. These first-generation catalysts afforded a-vinylpyrrolidine products with enantiomeric excesses of up to 16% acs.orgacs.org.
Further research has focused on tuning the steric and electronic properties of the amino alcohol ligands to improve the enantioselectivity of the hydroamination reaction. While increasing the steric bulk of the ligands did not lead to a substantial increase in enantioselectivity, the use of sulfonamide-based ligands has been explored with the aim of increasing the reaction rate and allowing for lower reaction temperatures acs.org. The synthesis and characterization of these titanium complexes have been undertaken to better understand their structure and dynamic behavior in solution acs.org.
| Ligand Generation | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| First-generation amino alcohol derived | Substituted aminoallenes | α-vinylpyrrolidine | up to 16% | acs.orgacs.org |
| Sulfonamide-based amino alcohol | Substituted aminoallenes | α-vinylpyrrolidine | Not significantly improved | acs.org |
Cobalt/Salicyloxazoline Systems for Enantioselective C-H Functionalization
A significant advancement in enantioselective C-H functionalization has been the development of cobalt/salicyloxazoline (Salox) catalytic systems digitellinc.com. Chiral Salox ligands are readily prepared in a single step from salicylonitriles and chiral amino alcohols, making (S)-1-aminobutan-2-ol an ideal precursor nih.gov. These ligands, in combination with simple cobalt(II) salts, generate active chiral octahedral cobalt(III) catalysts in situ, which can effect a range of enantioselective C-H functionalization reactions nih.govsnnu.edu.cnsnnu.edu.cn.
This methodology has been successfully applied to the synthesis of P-chiral compounds with excellent enantioselectivities (up to >99% ee) digitellinc.comnih.gov. Mechanistic studies have provided insights into the generation of the active catalytic species and the mode of stereocontrol, highlighting the importance of the chiral Salox ligand in creating a well-defined chiral pocket around the cobalt center nih.govsnnu.edu.cn. The versatility of this system has been demonstrated in the synthesis of molecules with central, axial, and planar chirality snnu.edu.cn.
| Ligand Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Salicyloxazoline (Salox) | C-H Alkoxylation/Amination | P-chiral compounds | up to >99% | digitellinc.com |
| Salicyloxazoline (Salox) | C-H Acyloxylation | Planar-chiral ferrocenes | Not specified | snnu.edu.cn |
| Salicylimine | Electrophilic Iodination | Spiro-fused oxazolines | up to 90:10 er | frontiersin.org |
Supported Ligand Platforms and Heterogeneous Catalysis
To address the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been directed towards the immobilization of chiral catalysts on solid supports. Chiral ligands derived from (S)-1-aminobutan-2-ol can be functionalized for attachment to solid supports such as polymers or silica (B1680970), creating recyclable heterogeneous catalysts.
One approach involves the use of poly(ethylene glycol) (PEG) as a soluble support for an amino alcohol-derived ligand. This PEG-supported ligand, in conjunction with a copper catalyst, has been shown to promote the asymmetric Henry reaction with nitroethanol, providing access to chiral syn-2-nitro-1,3-diols in high yields and stereoselectivities. The solubility of the PEG support facilitates easy recovery and recycling of the catalyst researchgate.net.
Mesoporous silica has also been employed as a solid support for chiral organocatalysts. For example, proline derivatives have been immobilized on silica and used as efficient and reusable catalysts for asymmetric aldol (B89426) reactions scilit.comnih.govmdpi.com. This strategy combines the benefits of high surface area and structural stability of the silica support with the catalytic activity of the chiral organic moiety. While not a direct application of a metal complex, this demonstrates the principle of using supported chiral molecules derived from amino acids or amino alcohols.
A study on the racemization of (R)-2-amino-1-butanol catalyzed by a supported Co-Rh/γ-Al2O3 catalyst in a fixed-bed reactor also points to the potential of using supported systems for transformations involving this amino alcohol researchgate.net.
| Support Material | Ligand/Catalyst Type | Reaction Type | Key Advantage | Reference |
| Poly(ethylene glycol) (PEG) | Amino alcohol ligand for Cu-catalysis | Henry Reaction | Facile recovery and recycling | researchgate.net |
| Mesoporous Silica | Proline-derived organocatalyst | Aldol Reaction | Reusability, reduced solvent usage | scilit.comnih.govmdpi.com |
| γ-Alumina | Co-Rh metal catalyst | Racemization | Continuous flow process | researchgate.net |
Chiral Auxiliaries in Substrate-Controlled Asymmetric Synthesis
In substrate-controlled asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The auxiliary is subsequently removed, having fulfilled its role of inducing chirality. While specific detailed research on the direct use of (S)-1-aminobutan-2-ol hydrochloride as a chiral auxiliary in a broad range of substrate-controlled reactions is not extensively documented in publicly available literature, the principles of its application can be inferred from the well-established use of related 1,2-amino alcohols.
The effectiveness of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment around the reactive center of the substrate. In the case of (S)-1-aminobutan-2-ol, the amino and hydroxyl groups can be used to attach the auxiliary to the substrate, often forming a rigid cyclic structure such as an oxazolidinone. This rigid framework restricts the possible transition states of a subsequent reaction, favoring the approach of a reagent from a specific face of the molecule and leading to a high degree of diastereoselectivity.
For instance, in the alkylation of an enolate derived from a carboxylic acid, the chiral auxiliary derived from (S)-1-aminobutan-2-ol would shield one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. The stereochemical outcome is thus directly controlled by the stereochemistry of the auxiliary. After the reaction, the auxiliary can be cleaved, typically through hydrolysis or reduction, to yield the desired chiral product and recover the auxiliary for reuse. The efficiency of such processes is typically evaluated by the diastereomeric excess (d.e.) and the chemical yield of the product.
Role in Diethylzinc (B1219324) Addition to Aldehydes and Related Asymmetric Additions
One of the most well-documented applications of β-amino alcohols, including derivatives of (S)-1-aminobutan-2-ol, is as chiral ligands in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a fundamental method for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.
In this catalytic cycle, the chiral amino alcohol ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a structured transition state that directs the ethyl group transfer from the zinc atom to one of the enantiotopic faces of the aldehyde carbonyl group. The stereochemistry of the resulting secondary alcohol is determined by the absolute configuration of the chiral ligand.
Table 1: Illustrative Performance of β-Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)
| Ligand (Derivative of an Amino Alcohol) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| N-Methyl-ephedrine | Toluene | 0 | 95 | 92 (R) |
| (1R,2S)-N,N-Dibutylnorephedrine | Hexane | 0 | 98 | 95 (R) |
| Prolinol derivative | Toluene | 25 | 90 | >99 (S) |
This table presents illustrative data for related β-amino alcohol ligands to demonstrate typical performance in the diethylzinc addition to benzaldehyde. Specific data for this compound derived ligands would require targeted experimental investigation.
Design Principles for Enhanced Ligand and Auxiliary Performance
The development of highly effective chiral ligands and auxiliaries from (S)-1-aminobutan-2-ol is guided by several key design principles aimed at maximizing stereochemical control. These principles focus on modifying the structure of the parent molecule to create a more rigid and discriminating chiral environment.
S 1 Aminobutan 2 Ol Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Chiral Pharmaceutical Intermediates
The inherent chirality of (S)-1-Aminobutan-2-ol hydrochloride makes it an important precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. Chiral molecules are of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The use of chiral building blocks like this compound is a key strategy in producing single-enantiomer drugs, which can lead to improved efficacy and reduced side effects.
One of the most significant applications of (S)-1-Aminobutan-2-ol is in the preparation of the antitubercular drug Ethambutol. google.com The (S,S)-enantiomer of Ethambutol is the active component, while the (R,R)-enantiomer is inactive and contributes to side effects such as optic neuritis. The synthesis of Ethambutol relies on the stereospecificity of (S)-1-Aminobutan-2-ol to ensure the formation of the desired active isomer.
The synthesis of chiral pharmaceutical intermediates often involves multi-step chemical routes where the chiral centers of the starting material direct the stereochemistry of subsequent reactions. Biocatalytic processes are also increasingly employed to produce chiral intermediates for a range of therapeutic agents, including antiviral and anticancer drugs. nih.gov
Intermediate for Natural Product Synthesis
This compound also serves as a valuable intermediate in the synthesis of various natural products. Natural products often possess complex, polyfunctional, and stereochemically rich structures. The defined stereochemistry of this compound allows for its incorporation into synthetic pathways to construct these intricate molecular architectures with high stereocontrol. While specific examples directly citing the hydrochloride salt are less common in readily available literature, the parent compound, (S)-1-Aminobutan-2-ol, is a recognized building block. Its bifunctional nature allows for sequential or simultaneous reactions at the amino and hydroxyl groups, providing a versatile handle for chain elongation and cyclization reactions essential for natural product synthesis.
Construction of Advanced Chiral Scaffolds and Derivatives
The construction of advanced chiral scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound is utilized in the synthesis of such scaffolds, which are core structures that can be further elaborated to create libraries of diverse molecules. researchgate.net These scaffolds often possess multiple stereocenters and functional groups, providing a three-dimensional framework for the development of new drugs and materials.
The amino and hydroxyl groups of this compound can be selectively protected and reacted to build more complex structures. For instance, the amine can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. These transformations allow for the stepwise construction of intricate molecular frameworks with precise control over the stereochemistry at each step. The resulting chiral scaffolds can serve as platforms for the synthesis of molecules with tailored biological activities or material properties.
Application in the Synthesis of Unnatural Amino Acids and Peptidomimetics
Unnatural amino acids and peptidomimetics are crucial tools in drug discovery and protein engineering. nih.gov They are designed to mimic or block the biological functions of natural peptides and proteins, often with enhanced stability and bioavailability. This compound serves as a valuable starting material for the synthesis of these modified building blocks. nih.gov
The synthesis of unnatural amino acids from this compound can involve the modification of the amino or hydroxyl group, followed by oxidation or other transformations to introduce a carboxylic acid functionality. The resulting unnatural amino acids can then be incorporated into peptide chains to create peptidomimetics with novel structures and functions. These peptidomimetics can be designed to target specific protein-protein interactions or to act as enzyme inhibitors.
| Application Area | Description |
| Unnatural Amino Acid Synthesis | Modification of the amino and/or hydroxyl groups to introduce a carboxylic acid moiety, creating non-proteinogenic amino acids. |
| Peptidomimetic Development | Incorporation of the resulting unnatural amino acids into peptide sequences to create molecules that mimic or inhibit natural peptide functions. |
Derivatization and Functionalization for Tunable Reactivity
The reactivity of this compound can be finely tuned through various derivatization and functionalization strategies. These modifications allow chemists to control the molecule's behavior in subsequent synthetic steps, enabling the construction of a wide range of complex target molecules.
Amination and Hydroxylation Modifications
The amino and hydroxyl groups of this compound can be modified through various chemical transformations. Amination reactions can introduce additional nitrogen-containing functional groups, while hydroxylation can add further hydroxyl moieties. whiterose.ac.ukorganic-chemistry.org These modifications can be achieved through a variety of methods, including enzymatic and chemical catalysis. whiterose.ac.uk
For example, the Sharpless aminohydroxylation allows for the syn-selective preparation of 1,2-amino alcohols from alkenes, a transformation that can be conceptually related to the modification of the butanol backbone. organic-chemistry.org Such modifications can alter the molecule's solubility, polarity, and ability to participate in hydrogen bonding, thereby influencing its reactivity and biological activity.
Formation of Oxazolidin-2-ones and Cyclic Carbamates
A particularly useful derivatization of (S)-1-Aminobutan-2-ol is its conversion into a chiral oxazolidin-2-one. wikipedia.org This transformation is typically achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as dimethyl carbonate. wikipedia.org The resulting oxazolidin-2-one is a rigid, bicyclic structure that can serve as a chiral auxiliary in a variety of asymmetric reactions.
The formation of cyclic carbamates can also be achieved through the reaction of the amino alcohol with an isocyanate. These cyclic derivatives lock the conformation of the butanol backbone, which can be advantageous in stereoselective synthesis. The oxazolidin-2-one ring can be subsequently opened under controlled conditions to reveal the modified amino alcohol, making it a versatile protecting group and chiral director. The synthesis of chiral oxazolidin-2-ones can also be achieved from N-alkoxycarbonyl amino epoxides with high regio- and stereoselection. rsc.org
| Derivative | Formation Reaction | Synthetic Utility |
| Oxazolidin-2-one | Reaction with phosgene or a phosgene equivalent | Chiral auxiliary, protecting group |
| Cyclic Carbamate | Reaction with an isocyanate | Conformational locking, directing group |
Controlled Oxidation and Reduction Reactions
The amino and hydroxyl groups of (S)-1-aminobutan-2-ol allow for a range of controlled oxidation and reduction reactions, which are pivotal for its incorporation into larger, more complex molecular architectures. The regioselectivity of these transformations is crucial for its utility as a versatile chiral building block.
The secondary alcohol group can be selectively oxidized to the corresponding ketone, (S)-1-aminobutan-2-one. This transformation is typically achieved using common oxidizing agents. For instance, Swern oxidation or reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed. The resulting aminoketone is a valuable intermediate, as the newly formed carbonyl group provides a reactive site for subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard reactions, without disturbing the original stereocenter.
Conversely, reduction reactions can also be strategically applied. While the existing alcohol is already in a reduced state, derivatization followed by reduction can be a pathway to other functionalities. More commonly, the amino group influences the outcome of reductions on molecules built from the initial chiral block. For example, if the alcohol is first oxidized to a ketone, its subsequent asymmetric reduction, guided by the adjacent chiral center, can lead to the diastereoselective formation of a new stereocenter. Agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for such reductions. The choice of reducing agent and reaction conditions can be tailored to achieve the desired diastereomeric outcome.
Biocatalytic methods have also gained prominence. Amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of keto-alcohols, showcasing the interplay between oxidation and reduction in a synthetic sequence.
Table 1: Examples of Oxidation and Reduction Reactions
| Reaction Type | Starting Material | Reagent(s) | Product | Significance |
| Oxidation | (S)-1-Aminobutan-2-ol | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | (S)-1-Aminobutan-2-one | Formation of a reactive ketone functionality. |
| Oxidation | (S)-1-Aminobutan-2-ol | KMnO₄ or CrO₃ | (S)-1-Aminobutan-2-one | Alternative methods for ketone synthesis. |
| Reduction | (S)-1-(N-protected)-aminobutan-2-one | NaBH₄ | (S,S)- or (S,R)-1-(N-protected)-aminobutan-2-ol | Diastereoselective creation of a second stereocenter. |
This table is illustrative and represents typical transformations. Specific conditions and yields depend on the substrate and published procedures.
Strategic Substitutions on Hydroxyl and Amino Groups
The true synthetic power of this compound is unlocked through the selective and strategic substitution of its hydroxyl and amino groups. These modifications are essential for protecting the functional groups, activating them for subsequent reactions, or converting them into different functionalities altogether.
Protection and Activation of the Amino Group: The primary amino group is a potent nucleophile and base. nih.gov In many synthetic routes, it must be protected to prevent unwanted side reactions. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are readily installed under standard conditions (e.g., Boc-anhydride or Cbz-Cl in the presence of a base) and can be selectively removed later in the synthesis. Once protected, the molecule can undergo reactions at the hydroxyl site without interference from the amine.
Protection, Activation, and Substitution of the Hydroxyl Group:
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. libretexts.orglibretexts.org Therefore, it often requires activation. This is typically achieved by converting it into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). These are excellent leaving groups, facilitating SN2 reactions with a wide range of nucleophiles. This two-step sequence (activation then substitution) allows the stereospecific inversion of configuration at the C2 center, leading to the (R)-enantiomer if desired, or the introduction of various functionalities (e.g., azides, cyanides, thiols) with retention or inversion of stereochemistry, depending on the reaction pathway.
Furthermore, the hydroxyl group can be converted to an ether via Williamson ether synthesis or an ester through reaction with an acyl chloride or anhydride. These reactions often require prior deprotonation of the alcohol with a suitable base.
The bifunctionality of (S)-1-aminobutan-2-ol allows for its use in the synthesis of chiral ligands, such as polyoxazolines, which are valuable in asymmetric catalysis. beilstein-journals.org In these syntheses, the amino and hydroxyl groups react, for example, with polycarboxylic acids to form the characteristic oxazoline (B21484) rings. beilstein-journals.org
Table 2: Strategic Substitutions and Modifications
| Functional Group | Reaction Type | Reagent(s) | Resulting Group | Purpose |
| Amino (-NH₂) | N-Protection | Boc₂O, base | -NHBoc | Protection, increased solubility in organic solvents. |
| Amino (-NH₂) | N-Protection | Cbz-Cl, base | -NHCbz | Orthogonal protection to Boc. |
| Hydroxyl (-OH) | Activation | TsCl, pyridine | -OTs (Tosylate) | Conversion to a good leaving group. libretexts.org |
| Hydroxyl (-OH) | Activation | MsCl, Et₃N | -OMs (Mesylate) | Conversion to a good leaving group. libretexts.org |
| Activated Hydroxyl (-OTs/-OMs) | S | NaN₃ | -N₃ (Azide) | Introduction of a nitrogen nucleophile, precursor to an amine. |
| Hydroxyl (-OH) | O-Alkylation | NaH, then R-X | -OR (Ether) | Formation of an ether linkage. |
| Both | Cyclization (e.g., with a dicarboxylic acid) | Heat, catalyst | Oxazoline ring | Formation of chiral ligands for catalysis. beilstein-journals.org |
Mechanistic and Theoretical Studies on S 1 Aminobutan 2 Ol Hydrochloride Systems
Computational Chemistry and Molecular Modeling of Chiral Recognition
Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. Computational chemistry and molecular modeling are powerful tools to simulate and analyze these interactions, providing a basis for designing selective catalysts and separation methods.
The "three-point contact model" is a well-established principle explaining the basis of chiral recognition, stating that a minimum of three interaction points between a chiral selector and the analyte are necessary for discrimination. nih.gov Molecular-level studies, for instance, have used density-functional theory (DFT) to show that the chiral specificity in the dimerization of cysteine on a gold surface is driven by the optimization of three bonds for each molecule, illustrating this principle in a simple bimolecular system. nih.gov
In the context of amino alcohols, computational modeling is used to understand how chiral selectors or enzyme active sites differentiate between enantiomers. For example, studies on the related compound 2-amino-1-butanol have demonstrated the application of chiral porous organic cages (POCs) as effective selectors. An enantioselective potentiometric sensor using the chiral POC CC3-R was developed to recognize the enantiomers of 2-amino-1-butanol. mdpi.com The sensor showed marked selectivity for the S-enantiomer, a finding rationalized by modeling the host-guest interactions within the cage. mdpi.com
Molecular docking simulations are frequently employed to model the interaction between a substrate, such as an amino alcohol, and an enzyme's active site. These models can predict the preferred binding orientation of each enantiomer, which is crucial for understanding enantioselectivity. In studies involving amine dehydrogenases (AmDHs), docking simulations have been used to investigate why certain enzymes favor the (S)-enantiomer of small amino alcohols. The results often show a higher number of successful binding poses for the (S)-enantiomer compared to the (R)-enantiomer, which correlates with experimentally observed high enantiomeric excesses (ee). whiterose.ac.uk
Table 1: Example of Chiral Selector and its Enantioselectivity for 2-Amino-1-butanol
| Chiral Selector | Analyte | Selectivity Coefficient (log K PotS,R) | Method |
| Porous Organic Cage (CC3-R) | S-2-amino-1-butanol vs. R-2-amino-1-butanol | -0.98 | Potentiometric Sensor |
This table is based on findings for the closely related 2-amino-1-butanol, demonstrating the application of computational principles to this class of compounds. mdpi.com
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is an indispensable tool for mapping the potential energy surface of a chemical reaction, allowing researchers to identify reactants, products, and intermediate structures, as well as the transition states that connect them.
DFT calculations can determine the energetic favorability of different reaction pathways. For a reaction involving a chiral molecule like (S)-1-aminobutan-2-ol, DFT can be used to calculate the activation energies for the pathways leading to different stereoisomeric products. The pathway with the lower activation energy is kinetically favored, and the difference in these activation energies determines the enantioselectivity of the reaction.
For example, DFT studies on various catalytic systems reveal how the presence of a catalyst alters the reaction pathway. In the context of frustrated Lewis pairs (FLPs) used for CO2 insertion into epoxides, DFT calculations are used to screen potential catalysts and analyze reaction mechanisms, identifying whether the reaction proceeds through a concerted or stepwise pathway. beilstein-journals.org Such analyses involve optimizing the geometries of all stationary points (reactants, transition states, products) and calculating their energies to construct a detailed reaction profile. beilstein-journals.orgresearchgate.net Although specific DFT studies focusing solely on the reaction pathways of (S)-1-aminobutan-2-ol hydrochloride are not widely published, the methodology is standard for understanding the reactivity of chiral amino alcohols in asymmetric synthesis.
Elucidation of Catalyst-Substrate Interactions and Transition State Geometries
Understanding how a catalyst interacts with a substrate at the molecular level is key to explaining and improving its efficiency and selectivity. A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. iupac.orgwikipedia.org The geometry of this transition state dictates the stereochemical outcome of the reaction.
Computational methods are used to determine the three-dimensional structure of transition states, which are transient and cannot be observed directly by most experimental techniques. wikipedia.org These calculations can reveal crucial geometric parameters, such as bond lengths and angles, as atoms rearrange during the reaction. For instance, in aza-Michael reactions, calculations have identified transition state geometries characterized by specific bond-breaking and bond-forming distances. researchgate.net
In biocatalysis, molecular docking studies elucidate the interactions between a substrate like (S)-1-aminobutan-2-ol and the amino acid residues in an enzyme's active site. These interactions, which include hydrogen bonds, electrostatic interactions, and van der Waals forces, stabilize the transition state for the formation of one enantiomer over the other. Studies on amine dehydrogenases (AmDHs) have shown that the high enantioselectivity for (S)-amino alcohols is a direct result of a well-defined binding pocket that favors a specific orientation of the substrate. whiterose.ac.uk The enzyme essentially lowers the energy of the transition state leading to the (S)-product, thereby accelerating its formation. wikipedia.org
Table 2: Correlation of In Silico Docking with Experimental Outcomes for Amine Dehydrogenases and Chiral Amines/Amino Alcohols
| Enzyme | Substrate | In Silico Finding (Binding Poses) | Experimental Result (ee) |
| CfusAmDH, MsmeAmDH, MATOUAmDH2 | 2-Aminopropan-1-ol | Only (S)-enantiomers observed in docking | High ee for (S)-enantiomer |
| CfusAmDH, MsmeAmDH, MATOUAmDH2 | 3-Hydroxybutan-2-one | (S)-conformations: 16-35/50 poses | 88.9% - 98.1% ee |
| MicroAmDH | 3-Hydroxybutan-2-one | (S)-conformations: 15/50 poses | 69.1% ee |
This table highlights the relationship between predicted substrate binding and observed enantioselectivity in enzymatic reactions involving small amino alcohols, as described in the literature. whiterose.ac.uk
In Silico Predictions for Enantioselectivity and Reactivity
A strong correlation between in silico predictions and in vitro (experimental) results lends confidence to the computational models. For biocatalytic reactions, molecular docking has successfully predicted the enantioselectivity of various amine dehydrogenases. whiterose.ac.uk For example, with the substrate 2-aminopropan-1-ol, docking studies predicted that only the (S)-enantiomer would form, which was confirmed by biocatalytic reactions that yielded high enantiomeric excess of the (S)-product. whiterose.ac.uk Conversely, for enzymes that showed lower enantioselectivity in experiments, the docking studies revealed that both (R)- and (S)-conformations could adopt viable positions in the active site. whiterose.ac.uk
Beyond docking, more complex computational approaches like machine learning (ML) are being applied to predict enantioselectivity. researchgate.net By training algorithms on existing reaction data, these models can predict the enantiomeric excess (% ee) for new combinations of substrates, ligands, and catalysts. These predictive tools are invaluable for guiding experimental design in the synthesis of chiral molecules like (S)-1-aminobutan-2-ol. researchgate.net
Stereoelectronic Effects and Conformational Analysis
The reactivity and stereochemical outcome of reactions involving (S)-1-aminobutan-2-ol are governed by subtle stereoelectronic effects and the molecule's conformational preferences.
Conformational Analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. (S)-1-aminobutan-2-ol can adopt various conformations due to rotation around its single bonds. The population of these conformers, particularly the one that binds to a catalyst or participates in a reaction, can be a determining factor in the reaction's outcome. Computational models calculate the energies of different conformers to identify the most stable, or "ground state," geometries. In a catalytic reaction, the substrate may not react from its lowest energy conformation but may instead adopt a higher-energy "bioactive" conformation upon binding to the catalyst. The ability of the molecule to adopt the correct conformation is essential for a successful reaction.
Stereoelectronic Effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. These effects are critical in transition state stabilization. For example, in the active site of an enzyme, the precise positioning of the amino and hydroxyl groups of (S)-1-aminobutan-2-ol relative to the catalytic residues is crucial. The orientation must allow for optimal orbital overlap for bond formation and breaking. The structure-correlation principle suggests that these interactions can even cause slight distortions, such as elongated bonds, in the ground state of the molecule as it approaches the transition state geometry. wikipedia.org The interplay of these effects ultimately dictates the chiral recognition and enantioselectivity observed in reactions involving this compound.
Advanced Characterization Techniques for Stereochemical Purity and Structure Elucidation
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, thus enabling the assessment of the enantiomeric purity of (S)-1-Aminobutan-2-ol. Since 2-aminobutanol lacks a UV-absorbing chromophore, direct detection by UV-Vis is not feasible. To overcome this, derivatization with a suitable chiral reagent is often employed. google.com This process not only introduces a chromophore for UV detection but can also enhance the chiral recognition and separation on a chiral stationary phase (CSP).
One approach involves derivatizing 2-aminobutanol with (R)-(+)-1-phenylethanesulfonyl chloride. This reaction creates diastereomeric derivatives that can be effectively separated on a standard C18 reversed-phase column, eliminating the need for more expensive chiral columns. google.com The resulting derivatives exhibit UV absorption, allowing for their detection and quantification. google.com
Alternatively, derivatization with reagents like N-Cbz-Cl (benzyloxycarbonyl chloride) to form N-Cbz-3-aminobutanol allows for detection at 210 nm and separation on a chiral column such as an AD-H column with a mobile phase of n-hexane and isopropanol. google.com The choice of CSP is critical for successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used and have shown effectiveness in resolving a variety of chiral amines. yakhak.orgnih.gov For instance, Chiralpak® columns are frequently utilized for the enantioseparation of pharmaceutical compounds. nih.gov
The validation of the chiral HPLC method is crucial and is performed in accordance with guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). yakhak.orgasianpubs.org This includes assessing parameters such as linearity, accuracy, precision, and robustness to ensure the method is reliable for determining the enantiomeric excess. asianpubs.orgresearchgate.net
Table 1: Chiral HPLC Methods for Aminobutanol (B45853) Enantiomers
| Parameter | Method 1: Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride google.com | Method 2: Derivatization with N-Cbz-Cl google.com | Method 3: For 2-Aminobutanamide (related compound) asianpubs.org |
| Derivatizing Agent | (R)-(+)-1-phenylethanesulfonyl chloride | N-Cbz-Cl (benzyloxycarbonyl chloride) | Not applicable (direct separation) |
| Stationary Phase | C18 reversed-phase column | AD-H chiral column | CROWNPAK CR (+) column |
| Mobile Phase | Not specified in abstract | n-hexane:isopropanol (9:1) | 0.05% Perchloric acid solution |
| Detection | UV Detector | UV Detector (210 nm) | UV Detector (200 nm) |
| Key Advantage | Avoids expensive chiral columns | Direct separation of derivatized enantiomers | Reverse-phase chiral method |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the most definitive method for determining the absolute configuration and three-dimensional solid-state structure of a crystalline compound. researchgate.netspringernature.com For a chiral molecule like (S)-1-Aminobutan-2-ol hydrochloride, obtaining a single crystal of sufficient quality is a prerequisite for analysis. thieme-connect.de
The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. researchgate.net By analyzing the diffraction pattern, the precise spatial arrangement of atoms can be determined, which in turn reveals the relative and absolute stereochemistry of all chiral centers. The Flack parameter is a critical value calculated during structure refinement that helps to confidently establish the absolute configuration. researchgate.net
In cases where obtaining a suitable single crystal of the target molecule is challenging, co-crystallization with a chiral auxiliary of a known absolute configuration can be an effective strategy. researchgate.net The resulting diastereomeric salt often has different crystallization properties, which can facilitate the growth of high-quality crystals. This indirect method allows for the unambiguous assignment of the absolute configuration of the original molecule. researchgate.netnih.gov The hydrochloride salt form of (S)-1-aminobutan-2-ol itself aids in the formation of a crystalline solid, making it amenable to X-ray diffraction studies.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of diastereomeric and enantiomeric ratios. While standard ¹H or ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the presence of a chiral resolving agent (CRA) or a chiral solvating agent (CSA) can induce chemical shift non-equivalence, allowing for the differentiation and quantification of enantiomers. nih.govnih.govfrontiersin.org
For aminobutanol derivatives, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. vcu.edu For instance, derivatization with an axially chiral benzoic acid has been shown to be effective for determining the absolute configuration of primary amines and secondary alcohols using ¹⁹F NMR spectroscopy. acs.org The different electronic environments of the diastereomers lead to separable peaks, and the integration of these signals allows for the calculation of the enantiomeric or diastereomeric ratio. Quantitative NMR (qNMR) can be employed for purity analysis by comparing the integral of the product signal to that of a known internal standard. vcu.edu
Advanced NMR techniques, such as those utilizing chiral solvating agents like BINOL-based amino alcohols, can create a chiral environment in the NMR tube, leading to the separation of signals for the two enantiomers without the need for covalent derivatization. nih.govfrontiersin.org This method is advantageous as it is non-destructive and can be rapid. The choice of the chiral agent and the experimental conditions, including solvent and temperature, are crucial for achieving optimal separation of the NMR signals. nih.govnih.gov
Table 2: Representative ¹H NMR Data for Amino Alcohols
| Compound | Solvent | Frequency (MHz) | Chemical Shift (ppm) and Assignment |
| (S)-(+)-2-Amino-1-butanol chemicalbook.com | CDCl₃ | 399.65 | 3.568 (CH₂O), 3.28 (CH₂O), 2.734 (CHN), 1.440 (CH₂), 0.938 (CH₃) |
| 4-Amino-1-butanol chemicalbook.com | Not Specified | Not Specified | 3.653 (CH₂O), 2.721 (CH₂N), 1.60 (CH₂), 1.54 (CH₂) |
Note: The chemical shifts are representative and can vary based on experimental conditions.
Optical Rotation and Circular Dichroism for Stereochemical Analysis
Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of a molecule.
Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral substance. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the concentration of the solution, the path length of the sample cell, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). youtube.com For (S)-1-Aminobutan-2-ol, the direction and magnitude of the optical rotation can be used as an indicator of its enantiomeric purity. A pure enantiomer will have a specific rotation value, while a racemic mixture will have an optical rotation of zero. masterorganicchemistry.com It is important to note that the (S) or (R) designation does not inherently predict whether the rotation will be dextrorotatory (+) or levorotatory (-); this must be determined experimentally. masterorganicchemistry.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. While aminobutanol itself may not have strong chromophores in the accessible UV region, derivatization can be used to introduce chromophores that give rise to measurable CD signals. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral centers. researchgate.net Computational methods, such as density functional theory (DFT), can be used to calculate theoretical CD and optical rotation values, which can then be compared with experimental data to aid in the assignment of the absolute configuration. nih.govresearchgate.netacs.org
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The quest for higher enantioselectivity in chemical transformations remains a significant driver of research. Novel catalytic systems are being developed that utilize derivatives of (S)-1-aminobutan-2-ol to achieve exceptional control over stereochemistry.
One promising area is the use of engineered amine dehydrogenases (AmDHs). For instance, a panel of AmDHs, including SpAmDH derived from Sporosarcina psychrophila, has been engineered for the asymmetric reductive amination of α-hydroxy ketones. nih.gov These biocatalysts have demonstrated the ability to produce (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one (B1215904) with greater than 99% enantiomeric excess (ee). nih.gov Further protein engineering efforts, employing strategies like combinatorial active-site saturation testing (CAST), have led to variants with significantly improved catalytic efficiency. nih.gov
In addition to biocatalysts, metal-based catalytic systems are also evolving. Copper-catalyzed reactions, for example, have shown remarkable stereodivergence in the synthesis of amino alcohols. nih.gov By carefully selecting the ligand and reaction conditions, it is possible to access all possible stereoisomers of a product with high diastereoselectivity and enantioselectivity. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines offers an efficient route to chiral 1,2-amino alcohols with excellent enantioselectivities. acs.org
The development of peptide-based catalysts also represents a frontier in achieving high enantioselectivity. nih.gov These catalysts can offer unique substrate activation modes and lead to unprecedented levels of selectivity. nih.gov
Green Chemistry Approaches in (S)-1-Aminobutan-2-ol Hydrochloride Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds like this compound. The focus is on developing environmentally benign and economically viable processes.
Biocatalytic routes are at the forefront of these efforts. The use of enzymes, such as amine dehydrogenases, allows for reactions to be conducted under mild conditions, often in aqueous media, thereby reducing the reliance on harsh reagents and organic solvents. nih.govnih.gov For example, the synthesis of chiral aromatic alcohols has been achieved using a bienzyme-coupled system in a two-phase strategy, which significantly increases the substrate concentration that can be tolerated. nih.gov
Another green approach is the use of visible-light photoredox catalysis. This method has been successfully employed for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, providing a mild and efficient route to 1,2-amino alcohols. rsc.org Furthermore, "Grindstone Chemistry," a solvent-free method involving the grinding of solid reactants, has been demonstrated for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, showcasing an energy-efficient and operationally simple alternative. ijcmas.com
Expanding Substrate Scope for Asymmetric Applications
A key area of ongoing research is the expansion of the substrate scope for asymmetric reactions utilizing catalysts derived from or related to (S)-1-aminobutan-2-ol. The goal is to apply these highly selective transformations to a broader range of molecules, thereby increasing their synthetic utility.
Engineered enzymes are playing a crucial role in this expansion. Through techniques like directed evolution and substrate multiplexed screening (SUMS), the substrate specificity of enzymes can be altered to accept a wider variety of starting materials. nih.gov This allows for the synthesis of a diverse array of enantiomerically pure 1,2-amino alcohols. nih.gov
Similarly, developments in metal-based catalysis are broadening the applicability of these reactions. For instance, cobalt-catalyzed enantioselective [2+2]-cycloadditions between a wide variety of alkynes and alkenyl derivatives have been developed, producing over 50 different cyclobutenes with high enantioselectivities. researchgate.net Chiral phosphoric acid catalysis has also enabled the atroposelective synthesis of a range of chiral biaryl diamines and amino alcohols. researchgate.net
The ability to successfully apply these asymmetric methods to a diverse set of substrates is critical for their adoption in areas like drug discovery and materials science, where a wide range of structurally varied chiral molecules are required.
Integration with Flow Chemistry and Continuous Manufacturing
The integration of asymmetric synthesis with flow chemistry and continuous manufacturing represents a significant step towards more efficient, safer, and scalable production of chiral compounds. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced reaction control, improved heat and mass transfer, and the potential for automation.
Biocatalytic processes are particularly well-suited for integration into continuous flow systems. A continuous flow process for the synthesis of (S)-2-aminobutan-1-ol has been developed using a packed-bed reactor containing co-immobilized amine dehydrogenase and a cofactor-regenerating enzyme. This system allows for sustained production with high conversion rates over extended periods.
Continuous flow technology is also being applied to organometallic and organocatalytic reactions. These systems have been successfully used in the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov The ability to telescope multiple reaction steps in a continuous sequence without intermediate purification can significantly streamline synthetic routes. nih.gov The adoption of continuous manufacturing is poised to transform the production of fine chemicals and pharmaceuticals, making the synthesis of compounds like (S)-1-aminobutan-2-ol and its derivatives more efficient and cost-effective.
Computational Design of Next-Generation Chiral Ligands and Auxiliaries
Computational chemistry is becoming an indispensable tool in the design and optimization of new chiral ligands and auxiliaries derived from scaffolds like (S)-1-aminobutan-2-ol. In silico methods allow for the rapid screening of virtual libraries of potential catalysts and the prediction of their stereochemical outcomes, thereby accelerating the discovery process.
Functionality mapping is one such computational method that helps identify the energetically favorable positions of functional groups within a catalyst's structure to maximize stereocontrol. nih.gov This approach provides a quantitative measure of the stabilizing or destabilizing interactions in the transition state, offering insights into the origins of enantioselectivity. nih.gov
Molecular docking simulations are also used to predict how a substrate will bind to the active site of an enzyme or a metal complex. whiterose.ac.uk By analyzing these interactions, researchers can rationally design mutations in an enzyme or modifications to a ligand to improve catalytic activity and selectivity. whiterose.ac.uk For example, docking studies with amine dehydrogenases have helped to rationalize the observed enantioselectivities and guide further engineering efforts. whiterose.ac.uk
The synergy between computational design and experimental validation is expected to lead to the development of next-generation chiral ligands and auxiliaries with unprecedented levels of performance, further expanding the applications of this compound in asymmetric synthesis.
Q & A
Q. What are the optimized synthetic routes for (S)-1-Aminobutan-2-ol hydrochloride, and how can enantiomeric purity be ensured?
The synthesis typically involves reducing (S)-1-Aminobutan-2-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures (0–25°C). Post-reduction, the free base is treated with HCl to form the hydrochloride salt. To ensure enantiomeric purity (>98% ee), chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution with lipases/esterases is recommended. Critical parameters include solvent polarity, reaction time, and catalyst loading .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the hydroxyl (δ 1.5–2.0 ppm) and amino groups (δ 2.8–3.2 ppm).
- HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess.
- Mass Spectrometry : ESI-MS confirms molecular weight (139.62 g/mol for the free base; 176.08 g/mol for the hydrochloride).
- X-ray Crystallography : Resolves absolute stereochemistry. Always cross-validate with elemental analysis for purity .
Q. How should researchers document synthetic protocols for reproducibility?
Follow IUPAC guidelines for reporting:
- Specify solvent ratios, temperature (±1°C), and reaction times.
- Include purification steps (e.g., recrystallization in ethanol/water).
- Provide raw spectral data (NMR, HPLC traces) in supplementary materials.
- Reference CAS No. 30608-63-0 (free base) and 1807920-03-1 (hydrochloride) for unambiguous identification .
Advanced Research Questions
Q. How does this compound serve as a chiral building block in drug development?
Its stereochemistry enables asymmetric synthesis of bioactive molecules:
- Roscovitine : A cyclin-dependent kinase inhibitor synthesized via coupling with purine derivatives.
- Ethambutol : Antitubercular agent developed through stereospecific amidation.
The amino and hydroxyl groups facilitate nucleophilic substitutions or hydrogen-bonding interactions in enzyme active sites, enhancing target specificity .
Q. What strategies resolve contradictions in reported biological activities of enantiomers?
- Comparative Assays : Test (S)- and (R)-enantiomers in parallel using kinase inhibition or microbial growth assays.
- Molecular Docking : Analyze binding modes with proteins (e.g., Mycobacterium tuberculosis EthA) to explain differential activity.
- Metabolic Profiling : Use LC-MS to track enantiomer-specific metabolites in vitro. Discrepancies often arise from impurities or racemization during storage .
Q. Can biocatalytic methods replace traditional chemical synthesis for this compound?
Yes. Amine dehydrogenases (AmDHs) catalyze reductive amination of 1-Aminobutan-2-one with NH₃ and NADPH, achieving >99% ee under mild conditions (pH 7–8, 30°C). Advantages include reduced waste and scalability. However, enzyme stability and cofactor recycling require optimization for industrial use .
Q. How does the hydrochloride salt form impact stability and solubility in pharmacological studies?
- Stability : The salt form reduces hygroscopicity, improving shelf life (stable >24 months at −20°C).
- Solubility : Increases aqueous solubility (up to 50 mg/mL in PBS) compared to the free base, enhancing bioavailability in in vivo models.
- Bioactivity : The counterion may influence receptor binding kinetics; compare IC₅₀ values of salt vs. free base in dose-response assays .
Q. What advanced techniques validate receptor-ligand interactions involving this compound?
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to targets like G-protein-coupled receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : Visualizes compound-bound enzyme complexes at near-atomic resolution. Cross-reference with mutagenesis studies to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
